molecular formula C17H22N2O3 B6800077 N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B6800077
M. Wt: 302.37 g/mol
InChI Key: RZAALRHLMAJTJF-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation techniques, typically with palladium on carbon as a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl chain, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its complex structure, which combines a benzofuran moiety with a bicyclic system. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-17(19-14-2-3-15(19)11-21-10-14)18-7-5-12-1-4-16-13(9-12)6-8-22-16/h1,4,9,14-15H,2-3,5-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAALRHLMAJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)NCCC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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